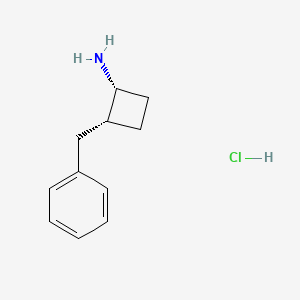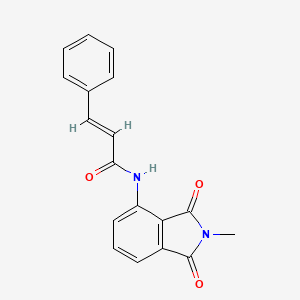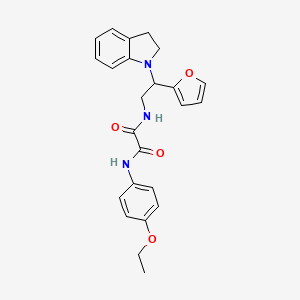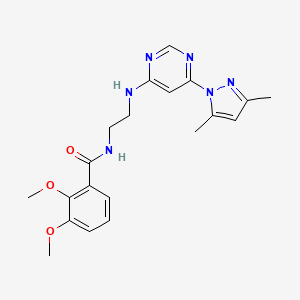
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It is a small molecule that has shown promising results in preclinical studies as a potential treatment for neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
Mechanism of Action
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide acts as a competitive inhibitor of the DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can enhance dopaminergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been shown to improve cognitive function in preclinical models, including in rodent models of ADHD and drug addiction. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional stimulant medications for ADHD.
Advantages and Limitations for Lab Experiments
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the DAT, as well as its low potential for abuse and addiction. However, its limited solubility and stability may present challenges for its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, including:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of neuropsychiatric disorders such as ADHD and substance use disorders.
2. Further studies to elucidate its mechanism of action and its effects on other neurotransmitter systems.
3. Development of novel formulations or delivery methods to improve its solubility and stability.
4. Exploration of its potential as a tool for studying dopamine signaling and its role in neuropsychiatric disorders.
5. Investigation of its potential as a treatment for other disorders characterized by dysregulation of dopamine signaling, such as Parkinson's disease and schizophrenia.
In conclusion, N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a promising small molecule inhibitor of the dopamine transporter that has shown potential as a treatment for neuropsychiatric disorders such as ADHD and substance use disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully elucidate its potential as a treatment for these disorders and to explore its potential as a tool for studying dopamine signaling.
Synthesis Methods
The synthesis of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves several steps, starting with the reaction of 3-(pyridazin-3-yloxy)benzaldehyde with (S)-3-(aminomethyl)pyrrolidine. The resulting intermediate is then reacted with 3-bromopropylbenzene to yield the final product.
Scientific Research Applications
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been extensively studied in preclinical models, including in vitro and in vivo studies. It has been shown to selectively inhibit the reuptake of dopamine by the DAT, leading to increased dopamine levels in the brain. This mechanism of action makes it a potential treatment for neuropsychiatric disorders such as ADHD and substance use disorders, which are characterized by dysregulation of dopamine signaling.
properties
IUPAC Name |
N-(3-phenylpropyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-11-4-8-15-6-2-1-3-7-15)22-13-10-16(14-22)24-17-9-5-12-20-21-17/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHZDGGXUMXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830326.png)

![2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2830328.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide](/img/structure/B2830329.png)
![1-(4-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2830330.png)

![6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2830334.png)
![N-[2-(3-Tert-butylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2830336.png)

![Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830338.png)
![1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2830341.png)

